
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has shown promising results in scientific research applications. It is commonly referred to as TPSB and is a sulfonamide derivative with a pyridine group attached to it. TPSB has been found to have potential uses in the field of medicine, particularly in the treatment of cancer and other diseases.
作用機序
The mechanism of action of TPSB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. TPSB has also been found to inhibit the activity of certain proteins that are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
TPSB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which can lead to increased drug concentrations in the body. TPSB has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using TPSB in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
将来の方向性
There are several future directions for research on TPSB. One area of research could focus on determining the optimal dosage and administration of TPSB for cancer treatment. Another area of research could focus on developing TPSB derivatives that are more effective and have fewer side effects. Additionally, research could be conducted to determine the potential uses of TPSB in the treatment of other diseases, such as inflammatory and autoimmune diseases.
合成法
The synthesis of TPSB involves the reaction of 4-pyridinemethanamine with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
科学的研究の応用
TPSB has been studied extensively for its potential use in cancer treatment. It has been found to have anti-tumor properties, and studies have shown that it can inhibit the growth of cancer cells in vitro. TPSB has also been found to induce apoptosis in cancer cells, which is a process that leads to cell death.
特性
分子式 |
C15H18N2O2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-11-4-5-15(13(3)12(11)2)20(18,19)17-10-14-6-8-16-9-7-14/h4-9,17H,10H2,1-3H3 |
InChIキー |
OHTLIWXVZNZOLE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C |
正規SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C |
溶解性 |
34.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



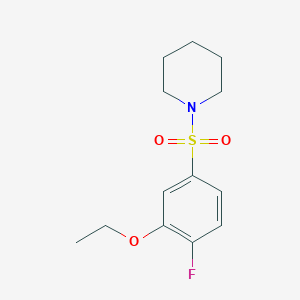
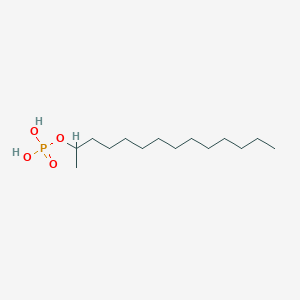
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

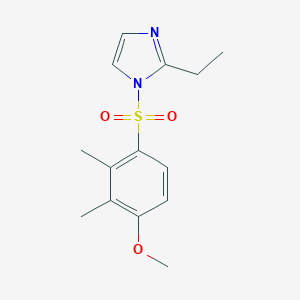
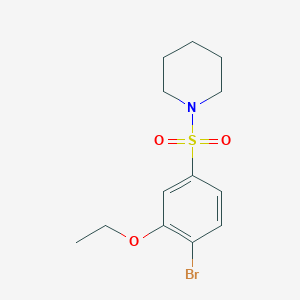
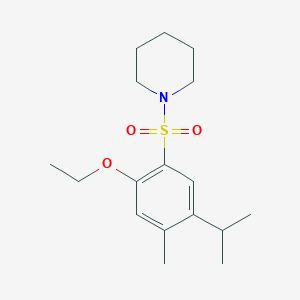
![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
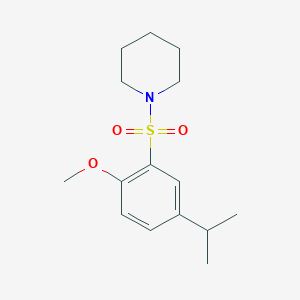
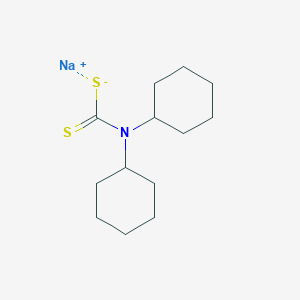
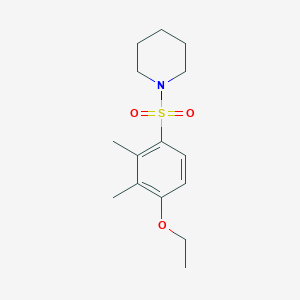
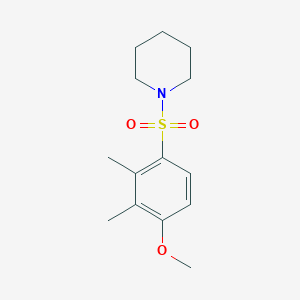
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)